AGN-201904, also known as AGN 201904-Z, is a novel compound classified as a pro-proton pump inhibitor, which is designed to enhance the pharmacokinetic properties of traditional proton pump inhibitors. Specifically, AGN-201904 is a prodrug that is converted to omeprazole in the systemic circulation, offering improved stability in acidic environments compared to its predecessors. This compound has garnered attention for its potential applications in treating gastroesophageal reflux disease and other acid-related disorders.
AGN-201904 is synthesized from a benzimidazole framework, which is a common structural motif in many pharmaceutical agents. The compound belongs to the class of proton pump inhibitors, which are widely used to reduce gastric acid secretion. Proton pump inhibitors function by irreversibly inhibiting the hydrogen/potassium ATPase enzyme system at the secretory surface of the gastric parietal cells, thereby decreasing gastric acidity.
The synthesis of AGN-201904 involves several key steps:
The industrial production of AGN-201904 optimizes these synthetic routes for large-scale manufacturing, focusing on high yield and purity through controlled reaction conditions such as temperature and solvent choice.
The molecular formula for AGN-201904 is C17H19N3O3S, with a molecular weight of approximately 345.41 g/mol. The compound features a sulfinyl group attached to the benzimidazole ring, which is crucial for its activity as a proton pump inhibitor. The structure allows for various states of protonation depending on pH, influencing its solubility and stability .
AGN-201904 can undergo several types of chemical reactions:
These reactions enable further derivatization of AGN-201904 for research and therapeutic applications.
AGN-201904 operates by inhibiting the hydrogen/potassium ATPase enzyme in gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion. As a prodrug, AGN-201904 is converted into omeprazole after absorption, allowing for prolonged acid suppression compared to traditional proton pump inhibitors . Its mechanism provides effective control over intragastric acidity, particularly beneficial during nighttime when acid secretion typically peaks .
AGN-201904 exhibits several notable physicochemical properties:
AGN-201904 has significant potential in clinical applications related to gastroesophageal reflux disease and other acid-related disorders. Its improved stability and prolonged action make it a promising candidate for further development in therapeutic formulations aimed at providing effective acid suppression with fewer side effects compared to existing treatments . Additionally, research into AGN-201904 continues to explore its efficacy against nocturnal acid breakthrough, which remains a challenge in managing gastroesophageal reflux disease symptoms .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3